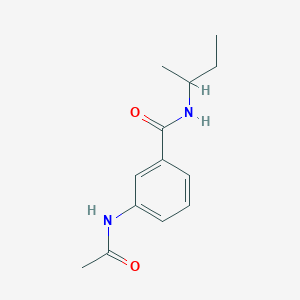![molecular formula C22H26N2O4 B269236 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269236.png)
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as MPFA, is a compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is complex and involves multiple pathways. In cancer research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also induces apoptosis by activating caspase-3 and caspase-9. In Alzheimer's disease research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of the disease. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also enhances the activity of cholinesterase, which is involved in the degradation of acetylcholine. In diabetes research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to activate AMPK, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-diabetic effects. In cancer research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce oxidative stress and inflammation, improve cognitive function, and enhance the activity of cholinesterase. In diabetes research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also has neuroprotective and anti-diabetic effects, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are many future directions for research on 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetic properties. In cancer research, future studies could focus on the combination of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide with other anti-cancer drugs to enhance its efficacy. In Alzheimer's disease research, future studies could focus on the development of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide derivatives with improved cholinesterase activity. In diabetes research, future studies could focus on the identification of the molecular targets of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide and the development of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide derivatives with improved bioavailability and efficacy.
Conclusion:
In conclusion, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Future research on 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide could lead to the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties, which could enhance its efficacy as a therapeutic agent.
合成法
The synthesis of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been achieved using various methods, including the reaction of 4-amino-N-(tetrahydro-2-furanylmethyl)benzamide with 4-methylphenylpropanoic acid. Other methods include the reaction of 4-amino-N-(tetrahydro-2-furanylmethyl)benzamide with 4-methylphenol and subsequent conversion to the corresponding acid chloride, which is then reacted with 2-amino-3-(4-methylphenoxy)propanoic acid. The yield of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide using these methods ranges from 50-70%.
科学的研究の応用
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In diabetes research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity.
特性
製品名 |
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC名 |
4-[2-(4-methylphenoxy)propanoylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-15-5-11-19(12-6-15)28-16(2)21(25)24-18-9-7-17(8-10-18)22(26)23-14-20-4-3-13-27-20/h5-12,16,20H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25) |
InChIキー |
QOEKQAHPPRPNSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
正規SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269154.png)
![N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B269155.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269159.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)
![2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269172.png)
![N-(2-methoxyethyl)-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B269173.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269174.png)
![3-[(anilinocarbonyl)amino]-N-propylbenzamide](/img/structure/B269175.png)